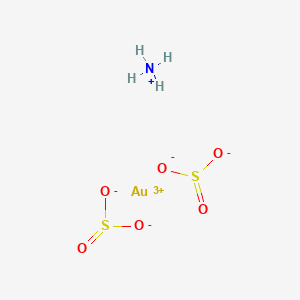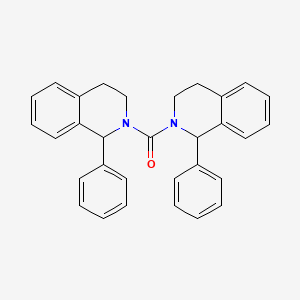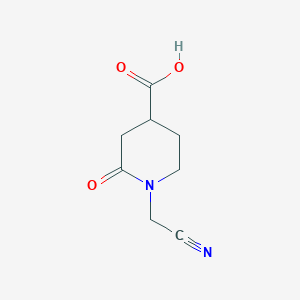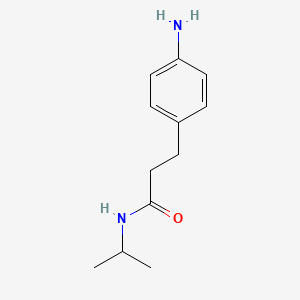
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one is a synthetic steroid compound It is structurally related to testosterone and other androstane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one typically involves the sulfonylation of androst-4-en-3-one derivatives. The reaction conditions often include the use of a sulfonyl chloride reagent, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The sulfonyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroid derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A naturally occurring anabolic steroid with similar structural features.
17beta-(Benzoyloxy)-B-norandrost-4-en-3-one: Another synthetic steroid with comparable properties.
4-androsten-17beta-ol-3-one glucosiduronate: A steroid glucosiduronic acid derivative.
Uniqueness
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one is unique due to its specific sulfonylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H34O4S |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H34O4S/c1-17-4-7-20(8-5-17)31(28,29)30-24-11-10-22-21-9-6-18-16-19(27)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,16,21-24H,6,9-15H2,1-3H3/t21-,22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
LQBTZXLGHXAZEI-FRSCJGFNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)



![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)



![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
